

Tenofovir Diphosphate: A Comprehensive Technical Guide on its Structure and Chemical Properties

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Compound of Interest

Compound Name: *Tenofovir diphosphate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. [1][2] As an acyclic nucleotide analog of deoxyadenosine monophosphate, its potent inhibition of viral reverse transcriptase and polymerase is central to its therapeutic efficacy.[1][3] This technical guide provides an in-depth exploration of the structure, chemical properties, mechanism of action, and analytical methodologies for **tenofovir diphosphate**, tailored for professionals in the fields of virology, pharmacology, and drug development.

Chemical Structure and Identification

Tenofovir diphosphate is the intracellularly phosphorylated form of tenofovir. The chemical structure consists of an adenine base linked to a phosphonomethoxypropyl group, which is further esterified with a diphosphate moiety.

Chemical Formula: $C_9H_{16}N_5O_{10}P_3$ [4]

Molecular Weight: 447.2 g/mol [4]

Synonyms: TFV-DP, PMPApp[4]

Chemical Name: [[[1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid, anhydride with diphosphoric acid[3]

Physicochemical Properties

The physicochemical properties of **tenofovir diphosphate** are critical for its formulation, delivery, and intracellular activity. The presence of multiple phosphate groups significantly influences its solubility and ionization state at physiological pH.

Property	Value	References
Physical Form	Solid	[5]
Color	White to off-white	-
pKa (Predicted)	1.30 ± 0.10	[5]
Solubility	Soluble in water and Tris-HCl buffer (pH 7.5). The disodium salt is soluble in water (100 mg/mL) and sparingly soluble in DMSO (<1 mg/mL).	[4][5][6]
Melting Point	>140°C (decomposes)	[5]
Storage Temperature	-20°C (hygroscopic, store under inert atmosphere)	[5]
UV λmax	261 nm (in PBS, pH 7.2)	[7]

Stability

The stability of **tenofovir diphosphate** and its parent compound, tenofovir, has been investigated under various conditions. Tenofovir, the precursor to the diphosphate, exhibits degradation under strongly acidic and alkaline hydrolytic conditions.[8] However, it is stable at the normal cervicovaginal pH of 4.5 and under oxidative stress.[8] The solid form of tenofovir is stable for at least four years when stored at -20°C.[7] Aqueous solutions of tenofovir are not recommended for storage for more than one day.[7] For **tenofovir diphosphate**, long-term

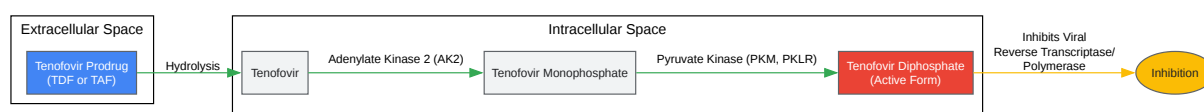
stability in dried blood spots (DBS) has been demonstrated for up to 18 months at -20°C or -80°C, and it can withstand up to four freeze-thaw cycles.[2]

Mechanism of Action and Intracellular Metabolism

Tenofovir is administered as prodrugs, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance oral bioavailability.[9] Once inside the target cells, these prodrugs are converted to tenofovir, which then undergoes two sequential phosphorylation steps to become the pharmacologically active **tenofovir diphosphate**. [10][11]

This intracellular phosphorylation is a critical activation pathway. The first phosphorylation to tenofovir monophosphate is catalyzed by adenylate kinase 2 (AK2).[10] Subsequently, pyruvate kinase muscle (PKM) and pyruvate kinase liver/red blood cell (PKLR) catalyze the formation of **tenofovir diphosphate** from the monophosphate form.[10]

Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV) by mimicking the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[9][12] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[9]



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Figure 1: Intracellular phosphorylation pathway of tenofovir.

Experimental Protocols

Quantification of Intracellular Tenofovir Diphosphate in Peripheral Blood Mononuclear Cells (PBMCs) by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of **tenofovir diphosphate** from human PBMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

- Whole blood collected in EDTA tubes
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- Methanol (70%, ice-cold)
- Internal Standard (e.g., $^{13}\text{C}_5$ -**Tenofovir Diphosphate**)
- Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
- LC-MS/MS system

5.1.2. PBMC Isolation

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
- Aspirate the upper layer containing plasma and platelets.
- Carefully collect the mononuclear cell layer (buffy coat).
- Wash the collected cells twice with PBS by centrifuging at 100-250 x g for 10 minutes.
- Resuspend the cell pellet in PBS and perform a cell count.

5.1.3. Cell Lysis and Extraction

- Centrifuge the counted cells and discard the supernatant.

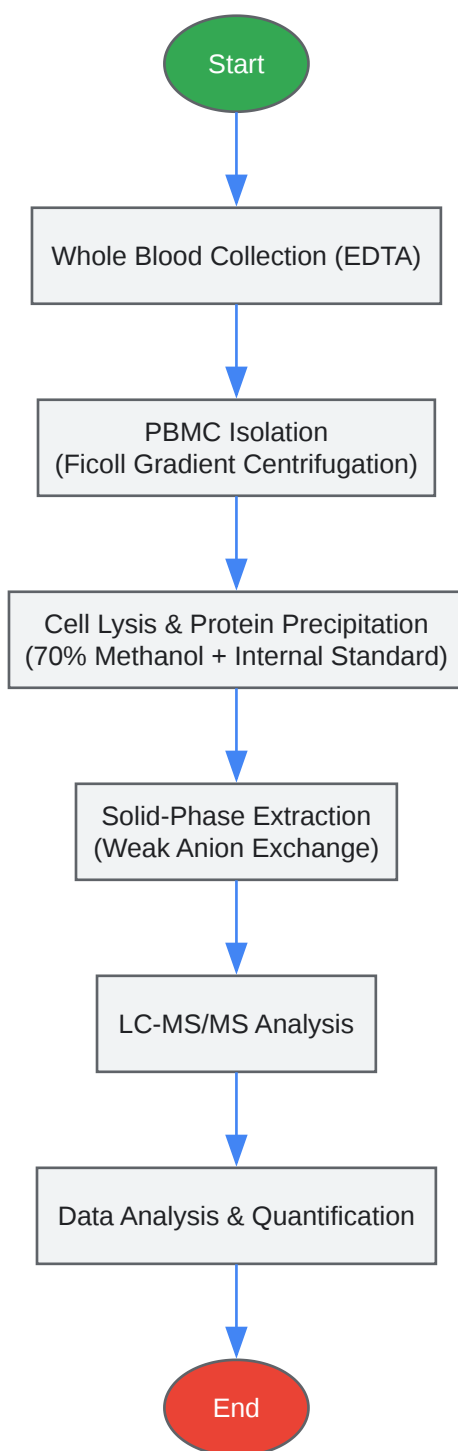
- Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to a final cell density of approximately 2×10^6 cells/mL.
- Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube for solid-phase extraction.

5.1.4. Solid-Phase Extraction (SPE)

- Condition a weak anion exchange SPE cartridge according to the manufacturer's protocol.
- Load the cell lysate supernatant onto the conditioned cartridge.
- Wash the cartridge with an appropriate wash buffer to remove interfering substances.
- Elute **tenofovir diphosphate** using a suitable elution solvent.

5.1.5. LC-MS/MS Analysis

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase.
- Inject the reconstituted sample into the LC-MS/MS system.
- Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for **tenofovir diphosphate** and the internal standard.



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Figure 2: Workflow for TFV-DP quantification in PBMCs.

Conclusion

Tenofovir diphosphate remains a critical molecule in the fight against HIV and HBV. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for the development of new therapeutic strategies and the optimization of existing treatments. The analytical methods outlined in this guide provide a framework for the accurate quantification of this active metabolite, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. As research in this field continues, a comprehensive knowledge of **tenofovir diphosphate** will undoubtedly contribute to advancements in antiviral therapy.

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